molecular formula C21H23N3O B2754126 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 887884-06-2

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2754126
CAS No.: 887884-06-2
M. Wt: 333.435
InChI Key: OYTKJMCGULBSBG-UHFFFAOYSA-N
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Description

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule featuring a benzimidazole core linked to a piperidine ring and a dimethylphenyl group. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the piperidine and dimethylphenyl groups, resulting in different biological activity.

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone: Similar structure but without the dimethyl groups, which may affect its chemical reactivity and biological properties.

Uniqueness

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: is unique due to the combination of its benzimidazole core, piperidine ring, and dimethylphenyl group, which together confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-7-8-17(13-15(14)2)21(25)24-11-9-16(10-12-24)20-22-18-5-3-4-6-19(18)23-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKJMCGULBSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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